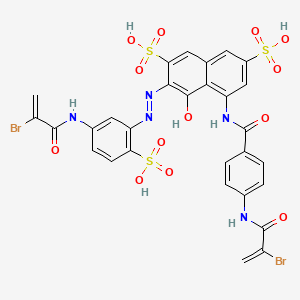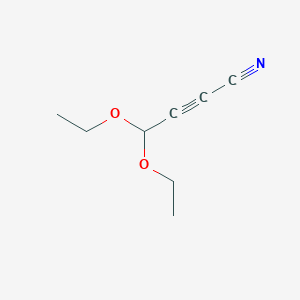
4,4-Diethoxybut-2-ynenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Diethoxybut-2-ynenitrile is an organic compound characterized by its unique structure, which includes both ethoxy and nitrile functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxybut-2-ynenitrile typically involves the reaction of propargyl bromide with trimethyl orthoformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of specialized equipment to maintain the necessary reaction conditions and ensure product purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,4-Diethoxybut-2-ynenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.
Substitution: Various nucleophiles can be used to substitute the ethoxy groups, depending on the desired product.
Major Products Formed:
Oxidation: Aldehydes and acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
Applications De Recherche Scientifique
4,4-Diethoxybut-2-ynenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4,4-Diethoxybut-2-ynenitrile involves its reactivity with various reagents. The nitrile group can participate in nucleophilic addition reactions, while the ethoxy groups can undergo substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
- 4,4-Dimethoxybut-2-ynenitrile
- 4,4-Diethoxybut-2-ynal
- 4,4-Diethoxybut-2-ynoate
Uniqueness: 4,4-Diethoxybut-2-ynenitrile is unique due to the presence of both ethoxy and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, offering pathways to a variety of products that are not easily accessible through other compounds .
Propriétés
Numéro CAS |
73542-39-9 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
4,4-diethoxybut-2-ynenitrile |
InChI |
InChI=1S/C8H11NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4H2,1-2H3 |
Clé InChI |
QZLIUUXSGFQSNY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C#CC#N)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



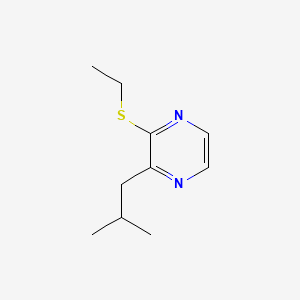
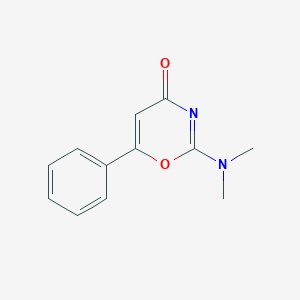
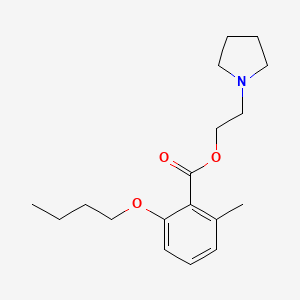
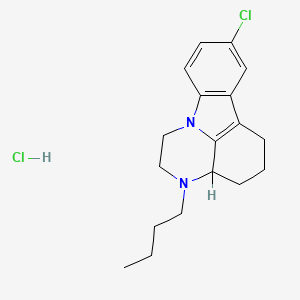
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
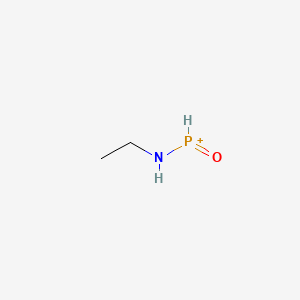
![2-[(2-Amino-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14456988.png)
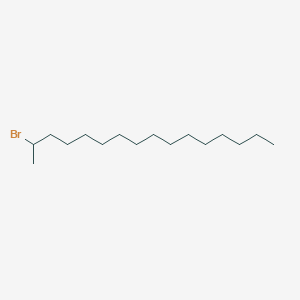

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
